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Compound of Interest

Compound Name: 2-Propylpyridine

Cat. No.: B1293518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Propylpyridine, also widely known by its synonym Conyrine, is a heterocyclic aromatic

organic compound with the chemical formula C₈H₁₁N.[1][2] It belongs to the family of pyridine

derivatives, which are fundamental scaffolds in numerous biologically active compounds and

pharmaceutical drugs. This technical guide provides a comprehensive overview of 2-
Propylpyridine, including its synonyms, chemical and physical properties, synthesis

methodologies, analytical characterization, and known biological activities. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in chemical synthesis, drug discovery, and development.

Nomenclature and Synonyms
2-Propylpyridine is known by several names in scientific literature and chemical databases. A

comprehensive list of its synonyms is provided below to facilitate literature searches and

substance identification.
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Synonym Reference

Conyrine [1]

Pyridine, 2-propyl- [3][4]

1-(2-Pyridyl)propane [3][4]

2-n-Propylpyridine [4][5]

α-Propylpyridine

2-(C3H7)-pyridine [4]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Propylpyridine is presented in the table

below. This data is crucial for its handling, characterization, and use in experimental settings.

Property Value Reference

CAS Number 622-39-9 [1]

Molecular Formula C₈H₁₁N [1]

Molecular Weight 121.18 g/mol [1]

Appearance Colorless to pale yellow liquid

Boiling Point 169-171 °C

Melting Point -69.7 °C

Density 0.915 g/mL at 25 °C

Refractive Index 1.492 at 20 °C

Solubility

Soluble in ethanol, ether, and

chloroform. Slightly soluble in

water.

pKa 5.97
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Synthesis of 2-Propylpyridine
Several synthetic routes have been established for the preparation of 2-Propylpyridine. Two

common and effective methods are the Wolff-Kishner reduction of 2-propionylpyridine and the

alkylation of a pyridine precursor.

Method 1: Wolff-Kishner Reduction of 2-
Propionylpyridine
This method involves the deoxygenation of a ketone to a methylene group under basic

conditions.

Experimental Protocol:

Hydrazone Formation: To a solution of 2-propionylpyridine (1 equivalent) in a high-boiling

point solvent such as diethylene glycol, add hydrazine hydrate (2-3 equivalents).

Reaction Mixture: Heat the mixture to reflux for 1-2 hours to ensure the complete formation

of the hydrazone.

Addition of Base: Cool the reaction mixture and add a strong base, such as potassium

hydroxide pellets (3-4 equivalents).

Reduction: Slowly heat the mixture to a higher temperature (typically 180-200 °C) to facilitate

the reduction and the evolution of nitrogen gas. A condenser can be used to remove water

and drive the reaction to completion.

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to

room temperature. Add water and extract the product with a suitable organic solvent (e.g.,

diethyl ether or dichloromethane).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

vacuum distillation to yield pure 2-Propylpyridine.

Logical Relationship of Wolff-Kishner Reduction:
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Wolff-Kishner Reduction Workflow

Method 2: Alkylation of 2-Picoline
This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine)

followed by reaction with an ethyl halide.

Experimental Protocol:

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve 2-picoline (1 equivalent) in an anhydrous aprotic solvent such as

tetrahydrofuran (THF).

Addition of Strong Base: Cool the solution to a low temperature (typically -78 °C) and slowly

add a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1
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equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete

deprotonation, forming the 2-picolyllithium intermediate.

Alkylation: To the resulting deep red or orange solution, add an ethylating agent such as

ethyl iodide or ethyl bromide (1.2 equivalents) dropwise, maintaining the low temperature.

Reaction Quenching: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for several hours or overnight. Quench the reaction by

the slow addition of a saturated aqueous solution of ammonium chloride.

Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl

acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to afford pure 2-Propylpyridine.

Experimental Workflow for Alkylation of 2-Picoline:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1293518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Dissolve 2-Picoline
in anhydrous THF

Cool to -78 °C

Add n-BuLi or LDA

Stir for 30-60 min
(Formation of 2-picolyllithium)

Add Ethyl Iodide/Bromide

Warm to Room Temperature
and Stir Overnight

Quench with sat. aq. NH4Cl

Extract with Organic Solvent

Dry, Concentrate, and Purify
(Column Chromatography)

End
(Pure 2-Propylpyridine)

Click to download full resolution via product page

Alkylation of 2-Picoline Workflow
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Analytical Data
The identity and purity of 2-Propylpyridine are typically confirmed using a combination of

spectroscopic techniques.

Analytical Technique Key Data and Interpretation

¹H NMR

The proton NMR spectrum shows characteristic

signals for the propyl group (a triplet for the

methyl protons, a sextet for the methylene

protons adjacent to the methyl group, and a

triplet for the methylene protons attached to the

pyridine ring) and distinct aromatic protons of

the pyridine ring.

¹³C NMR

The carbon NMR spectrum displays the

expected number of signals for the eight carbon

atoms, with the aromatic carbons appearing in

the downfield region and the aliphatic carbons of

the propyl group in the upfield region.

Mass Spectrometry (MS)

The mass spectrum typically shows a molecular

ion peak (M⁺) at m/z = 121, corresponding to

the molecular weight of 2-Propylpyridine.

Fragmentation patterns can provide further

structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic

absorption bands for C-H stretching of the

aromatic ring and the alkyl group, as well as

C=C and C=N stretching vibrations of the

pyridine ring.

Biological Activity and Potential Signaling Pathways
While direct and extensive studies on the biological activity of 2-Propylpyridine are limited,

valuable insights can be drawn from its close structural analog, the piperidine alkaloid coniine.
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Coniine is a known neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors

(nAChRs).

Quantitative Biological Data (Inferred from related compounds):

Due to the scarcity of publicly available quantitative biological data specifically for 2-
Propylpyridine, the following table provides data for the related and more extensively studied

alkaloid, coniine, to offer a comparative perspective on potential bioactivity.

Compound Assay/Endpoint Value
Organism/Syste

m
Reference

Coniine LD50 (oral) 100 mg/kg Mouse

Coniine Teratogenicity
Induces

arthrogryposis

Cattle, Rats,

Rabbits
[6]

Potential Signaling Pathway:

Based on the mechanism of action of coniine, it is plausible that 2-Propylpyridine, if it exhibits

similar neurotoxic properties, could interact with nAChRs. These receptors are ligand-gated ion

channels that play a crucial role in synaptic transmission in the central and peripheral nervous

systems. Antagonism of these receptors would lead to a blockade of cholinergic

neurotransmission.

Ligand Receptor Cellular Effect Physiological Outcome

2-Propylpyridine (Hypothesized) Nicotinic Acetylcholine Receptor (nAChR)Binds to and antagonizes Ion Channel Blockade Inhibition of Na+/K+ influx Inhibition of Neuronal Depolarization Disruption of Synaptic Transmission Neurotoxicity

Click to download full resolution via product page

Hypothesized Signaling Pathway

It is important to note that this pathway is a hypothesis based on the activity of a structurally

related compound. Further experimental validation is required to confirm if 2-Propylpyridine
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interacts with nAChRs and to what extent.

Conclusion
2-Propylpyridine, or Conyrine, is a valuable chemical entity with established synthetic routes

and well-defined physicochemical properties. While its biological activity is not as extensively

documented as some of its derivatives, its structural similarity to potent alkaloids like coniine

suggests potential for biological interactions, particularly with the nervous system. This guide

provides a foundational understanding of 2-Propylpyridine for researchers, and it is hoped

that the detailed protocols and compiled data will facilitate further investigation into its chemical

and biological properties, potentially leading to new discoveries in medicinal chemistry and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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